![molecular formula C7H13NO B6603772 1-(methoxymethyl)-2-azabicyclo[3.1.0]hexane CAS No. 2866335-80-8](/img/structure/B6603772.png)
1-(methoxymethyl)-2-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethyl)-2-azabicyclo[310]hexane is a bicyclic compound featuring a nitrogen atom within its structure This compound is part of the azabicyclo[31
Preparation Methods
The synthesis of 1-(methoxymethyl)-2-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the annulation of a cyclopropane ring to a pyrrole ring. This can be done using sulfur ylides or diazo compounds . Another method involves the treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi), which promotes the cyclization to form the desired azabicyclic structure . Industrial production methods often utilize these synthetic routes due to their efficiency and high yields.
Chemical Reactions Analysis
1-(Methoxymethyl)-2-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-(Methoxymethyl)-2-azabicyclo[3.1.0]hexane has several applications in scientific research:
Biology: This compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(methoxymethyl)-2-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. This compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
1-(Methoxymethyl)-2-azabicyclo[3.1.0]hexane can be compared with other similar compounds, such as:
3-azabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure but lacks the methoxymethyl group, which can influence its reactivity and applications.
1-azabicyclo[3.1.0]hexane:
The uniqueness of this compound lies in its specific substituents, which can enhance its reactivity and make it suitable for particular applications in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
1-(methoxymethyl)-2-azabicyclo[3.1.0]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-9-5-7-4-6(7)2-3-8-7/h6,8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOLRFCYZSMNND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CC1CCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
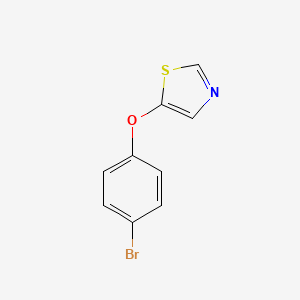
![(3R,6R)-4-[(tert-butoxy)carbonyl]-6-methylmorpholine-3-carboxylic acid](/img/structure/B6603697.png)
![spiro[3.3]heptane-2-sulfonamide](/img/structure/B6603703.png)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B6603707.png)
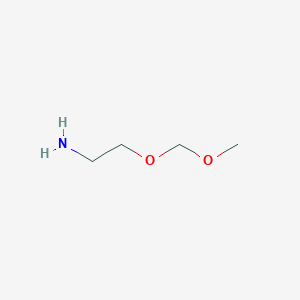
![(2S,4R)-1-[(2S)-2-{2-[4-(4-{3-[2,6-difluoro-3-(propane-1-sulfonamido)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}phenyl)piperazin-1-yl]acetamido}-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B6603723.png)

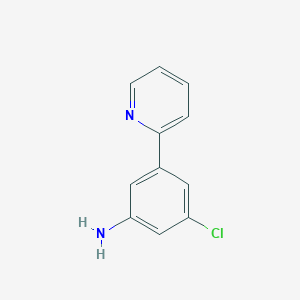
![[(1,3-benzothiazol-2-yl)amino]thiourea](/img/structure/B6603748.png)
![(2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B6603754.png)
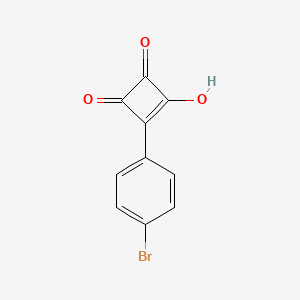
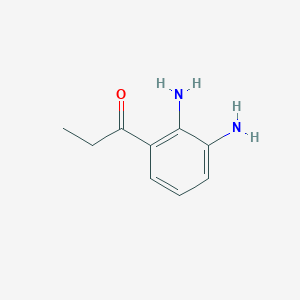
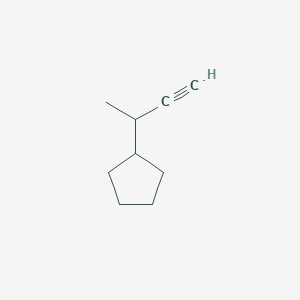
![1-Methylspiro[quinazoline-2(1H),1'-cyclopentan]-4(3H)-one](/img/structure/B6603780.png)
